molecular formula C18H20N6 B2417286 6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine CAS No. 2380079-90-1

6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B2417286
CAS No.: 2380079-90-1
M. Wt: 320.4
InChI Key: SNEBCRJWHMBQOU-UHFFFAOYSA-N
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Description

6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that features a unique structure combining a purine base with a hexahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the hexahydropyrrolo[3,4-c]pyrrole intermediate through a series of cyclization reactions. This intermediate is then coupled with a purine derivative under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the production of advanced materials with unique properties, such as high strength or conductivity.

Mechanism of Action

The mechanism of action of 6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine apart from similar compounds is its unique combination of a purine base with a hexahydropyrrolo[3,4-c]pyrrole moiety. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-2-4-13(5-3-1)6-23-7-14-9-24(10-15(14)8-23)18-16-17(20-11-19-16)21-12-22-18/h1-5,11-12,14-15H,6-10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEBCRJWHMBQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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